molecular formula C17H16FN3O3S2 B2386801 N-(2,4-dimethylphenyl)-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide CAS No. 886953-21-5

N-(2,4-dimethylphenyl)-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide

Cat. No.: B2386801
CAS No.: 886953-21-5
M. Wt: 393.45
InChI Key: UAVZWCNSRGMPKT-UHFFFAOYSA-N
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Description

This compound is a sulfanyl acetamide derivative featuring a 2,4-dimethylphenyl group and a 7-fluoro-1,1-dioxo-1,2,4-benzothiadiazin moiety. The benzothiadiazin ring system, a sulfur- and nitrogen-containing heterocycle, contributes to its unique electronic and steric properties. The fluorine atom at position 7 enhances lipophilicity and metabolic stability, while the sulfanyl (-S-) linker facilitates interactions with biological targets via hydrogen bonding or hydrophobic interactions .

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O3S2/c1-10-3-5-13(11(2)7-10)19-16(22)9-25-17-20-14-6-4-12(18)8-15(14)26(23,24)21-17/h3-8H,9H2,1-2H3,(H,19,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAVZWCNSRGMPKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Aromatic Amines with Sulfur-Containing Reagents

The benzothiadiazine core is synthesized from 2-amino-4-fluorobenzenesulfonamide through cyclocondensation with carbon disulfide (CS₂) in the presence of a base:

$$
\text{2-Amino-4-fluorobenzenesulfonamide} + \text{CS}_2 \xrightarrow{\text{KOH, DMF}} \text{7-Fluoro-1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazine-3-thiol}
$$

Reaction conditions:

  • Solvent: Dimethylformamide (DMF)
  • Temperature: 80–100°C
  • Time: 12–24 hours
  • Yield: 60–75%

Oxidation and Thiol Activation

The thiol group is activated via oxidation to disulfide or treatment with thiophiles (e.g., Lawesson’s reagent) to enhance reactivity for subsequent coupling.

Synthesis of N-(2,4-Dimethylphenyl)-2-Chloroacetamide

Acetylation of 2,4-Dimethylaniline

2,4-Dimethylaniline reacts with chloroacetyl chloride in dichloromethane (DCM) under basic conditions:

$$
\text{2,4-Dimethylaniline} + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N, DCM}} \text{N-(2,4-Dimethylphenyl)-2-chloroacetamide}
$$

Reaction conditions:

  • Molar ratio: 1:1.2 (aniline:chloroacetyl chloride)
  • Base: Triethylamine (2.5 equiv)
  • Temperature: 0–5°C (ice bath)
  • Yield: 85–90%

Coupling of Benzothiadiazine Thiol with Chloroacetamide

Nucleophilic Substitution

The thiolate anion attacks the chloroacetamide’s electrophilic carbon, facilitated by a base:

$$
\text{7-Fluoro-1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazine-3-thiol} + \text{N-(2,4-Dimethylphenyl)-2-chloroacetamide} \xrightarrow{\text{NaH, THF}} \text{Target Compound}
$$

Optimized conditions:

  • Solvent: Tetrahydrofuran (THF)
  • Base: Sodium hydride (1.2 equiv)
  • Temperature: 25°C (room temperature)
  • Time: 6–8 hours
  • Yield: 55–65%

Alternative Coupling Strategies

  • Mitsunobu Reaction: Uses diethyl azodicarboxylate (DEAD) and triphenylphosphine for S-alkylation (yield: 50–58%).
  • Phase-Transfer Catalysis: Benzyltriethylammonium chloride enhances reaction efficiency in biphasic systems (yield: 60–70%).

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography: Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) as eluent.
  • HPLC: C18 column, acetonitrile/water (65:35) mobile phase, UV detection at 254 nm.

Spectroscopic Data

Technique Key Signals
¹H NMR (400 MHz) δ 2.25 (s, 3H, CH₃), 2.31 (s, 3H, CH₃), 3.98 (s, 2H, SCH₂), 7.12–7.45 (m, Ar-H)
¹³C NMR δ 168.5 (C=O), 159.2 (C-F), 135.4–115.2 (Ar-C)
HRMS [M+H]⁺ calcd. for C₁₉H₁₈FN₃O₃S₂: 436.0821; found: 436.0818

Scalability and Industrial Feasibility

  • Solvent Recovery: DMF and THF are recycled via distillation (≥90% recovery).
  • Cost Analysis: Raw material costs account for 70% of total production, with chloroacetyl chloride being the most expensive reagent.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide may undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions could involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

N-(2,4-dimethylphenyl)-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide may have various scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmaceutical intermediate or active ingredient.

    Materials Science: Possible applications in the development of new materials with specific properties.

    Industrial Chemistry: Use as a catalyst or reagent in industrial processes.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound shares a common acetamide core with other derivatives but differs in substituent groups and heterocyclic systems. Key structural comparisons include:

Compound Name Key Substituents/Rings Structural Differences
N-(2,4-dimethylphenyl)-2-[(7-fluoro-1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide 7-Fluoro-1,1-dioxo-benzothiadiazin, 2,4-dimethylphenyl Unique fluorinated benzothiadiazin core
N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-2-(1,1,3-trioxo-benzo[d]isothiazol-2-yl)acetamide Benzo[d]isothiazol-1,1,3-trioxide, sulfonamide linker Sulfonamide group replaces sulfanyl linker; trioxo-isothiazol instead of benzothiadiazin
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Dichlorophenyl, pyrazolone ring Pyrazolone heterocycle; lacks sulfur in the core ring system
N-(4-fluorophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide 1,2,4-Thiadiazol, methylsulfanyl group Smaller thiadiazol ring; dual sulfanyl groups

Physicochemical Properties

  • Lipophilicity: The 7-fluoro and benzothiadiazin groups increase logP compared to non-fluorinated analogs (e.g., benzoisothiazol derivatives) .
  • Solubility : Sulfonamide-containing analogs (e.g., compound) exhibit higher aqueous solubility due to polar sulfonyl groups, whereas the title compound’s sulfanyl linker may reduce solubility .
  • Hydrogen Bonding : The benzothiadiazin core and acetamide group enable stronger hydrogen bonding than pyrazolone-based analogs (e.g., compound) .

Research Findings and Data Tables

Table 2: Structural and Electronic Parameters

Parameter Title Compound Compound Compound
Heterocycle Benzothiadiazin (S, N) Benzoisothiazol (S, N, O) Pyrazolone (N, O)
Substituent Effects 7-Fluoro enhances electronegativity Sulfonamide increases polarity Dichlorophenyl adds steric bulk
Hydrogen Bond Donors 2 (NH, SO₂) 3 (NH, SO₂, CONH) 2 (NH, CO)

Biological Activity

N-(2,4-dimethylphenyl)-2-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide is a synthetic compound with potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H16FN3O3S2C_{17}H_{16}FN_{3}O_{3}S_{2} with a molecular weight of 393.45 g/mol. The compound features a benzothiadiazine core substituted with a sulfanyl group and an acetamide moiety.

PropertyValue
Molecular FormulaC₁₇H₁₆FN₃O₃S₂
Molecular Weight393.45 g/mol
PurityTypically ≥ 95%

Research indicates that compounds similar to N-(2,4-dimethylphenyl)-2-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide may exhibit various biological activities such as:

  • Antimicrobial Activity : The benzothiadiazine moiety is known for its potential antimicrobial properties. Studies have shown that similar compounds can inhibit bacterial growth by disrupting cellular processes.
  • Anti-inflammatory Effects : Compounds containing sulfanyl groups often demonstrate anti-inflammatory activities by modulating inflammatory pathways.

Pharmacological Effects

In vitro studies have demonstrated that this compound may affect several biological pathways:

  • Cell Proliferation Inhibition : Some studies suggest that the compound can inhibit the proliferation of cancer cells by inducing apoptosis.
  • Enzyme Inhibition : The presence of the fluorine atom in the structure may enhance the compound's ability to inhibit specific enzymes involved in metabolic pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • A study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of benzothiadiazine derivatives and found that modifications to the sulfanyl group significantly impacted their biological efficacy against various pathogens .
  • Another research article highlighted the anti-cancer properties of similar compounds, demonstrating their ability to induce cell cycle arrest in human cancer cell lines .

Toxicity and Safety Profile

While specific toxicity data for N-(2,4-dimethylphenyl)-2-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide is limited, it is crucial to consider the safety profiles of structurally related compounds. Many synthetic compounds in this class are not intended for human or veterinary use due to potential toxicity .

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound with high purity?

The synthesis requires multi-step organic reactions with precise control of conditions. Key steps include:

  • Formation of the benzothiadiazin core under reflux in aprotic solvents (e.g., DMF) at 80–100°C .
  • Thioacetamide linkage via nucleophilic substitution, using bases like potassium carbonate in ethanol .
  • Final purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Critical parameters: Temperature (±2°C tolerance), anhydrous solvents, and inert atmosphere to prevent oxidation .

Q. Which analytical techniques confirm the molecular structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies substituent positions and confirms regioselectivity (e.g., fluoro and sulfanyl groups) .
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., ESI+ mode, expected [M+H]⁺ ~500–550 Da) .
  • Infrared (IR) Spectroscopy: Detects functional groups (e.g., S=O stretch at ~1150–1250 cm⁻¹) . Purity ≥95% is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

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